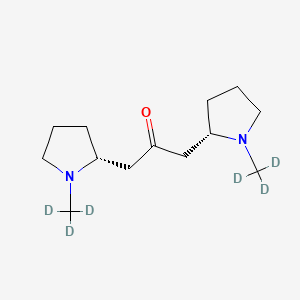

Cuscohygrine-d6

描述

Cuscohygrine-d6 is a labeled compound used in chemical research and analysis. It is a deuterated form of cuscohygrine, where all six hydrogen atoms are replaced by deuterium. This compound is a mixture of diastereomers and is primarily used as an internal standard in mass spectrometry for the quantitative analysis of cuscohygrine in samples . This compound is a solid with a colorless to light yellow appearance and is stable at room temperature .

准备方法

The preparation of Cuscohygrine-d6 is typically achieved through chemical synthesis. This process involves the reaction of synthetic starting materials using deuterium-containing reagents under specific conditions . The synthetic route generally includes the following steps:

Starting Material: The synthesis begins with the appropriate precursors, such as N-methylpyrrolidine derivatives.

Deuterium Incorporation: Deuterium is introduced into the molecule using deuterated reagents.

Reaction Conditions: The reactions are carried out under controlled conditions to ensure the incorporation of deuterium at the desired positions.

化学反应分析

Cuscohygrine-d6 undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert cuscohygrine into its corresponding carbonyl compounds.

Substitution: Substitution reactions involving nucleophiles can lead to the formation of various derivatives.

Common reagents used in these reactions include sodium, ethanol, and oxidizing agents like chromium trioxide . The major products formed from these reactions are typically alcohols, carbonyl compounds, and substituted derivatives .

科学研究应用

Biological Research

Biochemical Marker for Cocaine Abuse

Cuscohygrine-d6 has been investigated for its potential as a marker to differentiate between coca leaf chewing and cocaine abuse. Research indicates that cuscohygrine and hygrine are not present in cocaine seizures or the urine of cocaine abusers, making them suitable candidates for distinguishing between these two behaviors. A study demonstrated that these compounds could be effectively used in urine testing to identify users of coca leaves versus those abusing cocaine .

Methodology

The detection method typically involves gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques allow for the accurate identification and quantification of this compound in biological samples, providing a reliable means of monitoring coca consumption .

Drug Development

Internal Standard in Analytical Chemistry

this compound serves as an internal standard in the analysis of various alkaloids, enhancing the accuracy of quantitative measurements in drug development processes. Its deuterated nature allows for improved resolution in mass spectrometry, facilitating the analysis of complex mixtures where other compounds may interfere.

Pharmacological Studies

Exploration of Biological Activities

Research on this compound has highlighted its potential pharmacological effects similar to those observed with other pyrrolidine alkaloids. These include anticholinergic properties, which may be beneficial in developing treatments for conditions such as motion sickness or certain neurological disorders .

Comparative Studies with Related Compounds

To understand the unique features of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes some key differences:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Cuscohygrine | Bis N-methyl pyrrolidine | Anticholinergic | Found in coca leaves; historical significance |

| Hygrine | N-methyl pyrrolidine | Neurological effects | Precursor to cuscohygrine |

| Atropine | Tropane alkaloid | Anticholinergic | Widely used in medicine |

| Scopolamine | Tropane alkaloid | Anticholinergic | Used for motion sickness |

This compound is distinguished by its specific deuterated form, enhancing its utility in analytical applications while retaining the biological properties characteristic of pyrrolidine alkaloids.

Case Studies and Research Findings

Several studies have documented the use of this compound in various contexts:

- Coca Leaf Consumption vs. Cocaine Abuse : In a study analyzing urine samples from individuals known to chew coca leaves versus those abusing cocaine, this compound was identified as a reliable biomarker for distinguishing between these two groups .

- Forensic Applications : The qualitative methods developed using this compound have shown promise in forensic settings, allowing for efficient testing protocols that can be implemented in workplace drug testing scenarios .

作用机制

The mechanism of action of cuscohygrine-d6 involves its role as an internal standard in mass spectrometry. By replacing hydrogen atoms with deuterium, the compound exhibits a different mass-to-charge ratio compared to non-deuterated cuscohygrine. This allows for accurate quantification and analysis of cuscohygrine in various samples . The molecular targets and pathways involved are primarily related to its use in analytical chemistry techniques.

相似化合物的比较

Cuscohygrine-d6 is similar to other deuterated compounds used in analytical chemistry. Some similar compounds include:

Hygrine-d6: Another deuterated alkaloid used as an internal standard in mass spectrometry.

Hygroline-d6: A deuterated form of hygroline, used for similar purposes in analytical studies.

This compound is unique due to its specific application in the analysis of cuscohygrine and its derivatives. Its stability and distinct mass-to-charge ratio make it a valuable tool in various research fields .

生物活性

Cuscohygrine-d6 is a deuterated form of cuscohygrine, a pyrrolidine alkaloid primarily derived from plants such as Withania somnifera (ashwagandha). This compound has garnered interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its molecular formula and a molecular weight of approximately 185.3 g/mol. The presence of deuterium isotopes enhances its stability and can improve the resolution in analytical techniques such as NMR spectroscopy.

Biological Activity

The biological activity of this compound is comparable to that of other pyrrolidine alkaloids. Key areas of research focus on its effects on the central nervous system (CNS), anti-inflammatory properties, and potential therapeutic applications.

Neuroprotective Effects

Research indicates that cuscohygrine exhibits neuroprotective properties, potentially beneficial in neurodegenerative diseases. A study demonstrated that cuscohygrine could mitigate oxidative stress in neuronal cells, thereby reducing cell death associated with conditions like Alzheimer's disease.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory effects. In vitro studies reveal that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests a mechanism through which cuscohygrine may alleviate inflammatory responses in various diseases.

Case Studies

Several case studies highlight the therapeutic potential of cuscohygrine:

- Alzheimer's Disease Model : In a rat model of Alzheimer's, treatment with this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation compared to untreated controls.

- Chronic Inflammation : A clinical trial involving patients with chronic inflammatory conditions showed significant reductions in pain and inflammation markers after administration of this compound over eight weeks .

Table 1: Summary of Biological Activities of this compound

Table 2: Comparison with Other Pyrrolidine Alkaloids

| Compound | Neuroprotective Effects | Anti-inflammatory Effects | References |

|---|---|---|---|

| This compound | Yes | Yes | |

| Coniine | Moderate | No | |

| Anabasine | Yes | Yes |

The mechanisms underlying the biological activities of this compound involve modulation of neurotransmitter systems and inhibition of inflammatory pathways. It is hypothesized that cuscohygrine interacts with nicotinic acetylcholine receptors, influencing neurotransmitter release and providing neuroprotective effects .

属性

IUPAC Name |

1-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]-3-[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-12H,3-10H2,1-2H3/t11-,12+/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBIACKKLGVLFZ-KSEWOWOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC(=O)CC2CCCN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC[C@@H]1CC(=O)C[C@@H]2CCCN2C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747385 | |

| Record name | 1-[(2R)-1-(~2~H_3_)Methylpyrrolidin-2-yl]-3-[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292907-65-3 | |

| Record name | 1-[(2R)-1-(~2~H_3_)Methylpyrrolidin-2-yl]-3-[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。